1-(2-Chlorophenyl)-1H-pyrazol-5-amine
CAS No.: 14678-96-7
Cat. No.: VC6741651
Molecular Formula: C9H8ClN3
Molecular Weight: 193.63
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 14678-96-7 |
---|---|
Molecular Formula | C9H8ClN3 |
Molecular Weight | 193.63 |
IUPAC Name | 2-(2-chlorophenyl)pyrazol-3-amine |
Standard InChI | InChI=1S/C9H8ClN3/c10-7-3-1-2-4-8(7)13-9(11)5-6-12-13/h1-6H,11H2 |
Standard InChI Key | BYWAYEAHCDGNGA-UHFFFAOYSA-N |
SMILES | C1=CC=C(C(=C1)N2C(=CC=N2)N)Cl |
Introduction
Chemical Identity and Physicochemical Properties
1-(2-Chlorophenyl)-1H-pyrazol-5-amine (CAS 14678-96-7) possesses a molecular formula of C₉H₈ClN₃ and a molecular weight of 193.633 g/mol . Key physicochemical parameters include a density of 1.4±0.1 g/cm³, a boiling point of 358.5±22.0°C at 760 mmHg, and a flash point of 170.6±22.3°C . The compound's vapor pressure at 25°C is negligible (0.0±0.8 mmHg), and its LogP value of 2.45 indicates moderate lipophilicity .
Table 1: Physicochemical Properties of 1-(2-Chlorophenyl)-1H-pyrazol-5-amine
Property | Value |
---|---|
Molecular Formula | C₉H₈ClN₃ |
Molecular Weight | 193.633 g/mol |
Density | 1.4±0.1 g/cm³ |
Boiling Point | 358.5±22.0°C (760 mmHg) |
Flash Point | 170.6±22.3°C |
LogP | 2.45 |
Vapor Pressure (25°C) | 0.0±0.8 mmHg |
The compound’s structure features a planar pyrazole ring with conjugation between the amino group and aromatic systems, influencing its electronic properties and reactivity .
Synthesis and Reaction Pathways
Multicomponent Domino Reactions
A breakthrough in synthesizing pyrazole derivatives was achieved through domino reactions of arylglyoxals with pyrazol-5-amines. For instance, the reaction of 2,2-dihydroxy-1-phenylethanone with 1-phenyl-3-methylpyrazol-5-amine in dimethylformamide (DMF) catalyzed by p-TsOH yielded pyrrolo[2,3-c]pyrazoles in 34% yield . This method demonstrates regioselectivity, with electron-donating groups on arylglyoxals enhancing reaction efficiency .
One-Pot Synthesis Approaches
A scalable one-pot method involving cyclocondensation of β-keto esters with hydrazines has been optimized for pyrazol-5-amine derivatives. For example, 3-(3-chlorophenyl)-1H-pyrazol-5-amine was synthesized in 94% yield using column chromatography (1:1 EtOAc:petroleum ether) . Key reaction parameters include:
Table 2: Representative Synthesis Conditions
Substrate | Conditions | Yield |
---|---|---|
β-keto ester derivatives | DMF, p-TsOH, 20 min | 30-94% |
Arylglyoxals | DMF, 80°C, 12h | 34-52% |
These methods highlight the compound’s adaptability in constructing complex heterocycles, such as dipyrazolo-fused 1,7-naphthyridines and 1,3-diazocanes .
Structural Characterization
Spectroscopic Analysis
Nuclear magnetic resonance (NMR) spectroscopy has been pivotal in structural elucidation. The ¹H NMR spectrum of 3-(3-chlorophenyl)-1H-pyrazol-5-amine (CDCl₃, 500 MHz) shows aromatic protons at δ 7.53–7.27 ppm and a characteristic pyrazole CH signal at δ 5.91 ppm . ¹³C NMR (126 MHz) reveals quaternary carbons at δ 154.0 (C3) and 144.8 (C5), confirming the amino substitution pattern .
X-ray Crystallography
While crystallographic data for 1-(2-chlorophenyl)-1H-pyrazol-5-amine remains unpublished, analogous compounds like 3-phenyl-1H-pyrazol-5-amine exhibit monoclinic crystal systems with hydrogen-bonded dimeric structures . These findings suggest similar packing arrangements for the chlorophenyl derivative.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume